Shatavarin IV

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Shatavarin IV involves the extraction of sarsasapogenin from the roots of Asparagus racemosus, followed by glycosylation reactions to attach the sugar moieties. The reaction conditions typically involve the use of glycosyl donors and acceptors under acidic or basic conditions to facilitate the formation of glycosidic bonds .

Industrial Production Methods

Industrial production of this compound is generally achieved through the extraction of Asparagus racemosus roots, followed by purification processes such as chromatography to isolate the compound. The large-scale extraction involves the use of solvents like ethanol or methanol to extract the saponins, which are then purified using techniques like high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Hydrolysis and Degradation Pathways

Shatavarin-IV undergoes hydrolysis under acidic or enzymatic conditions, cleaving its glycosidic bonds to release aglycone moieties and sugar units. Key findings include:

-

Acid-Catalyzed Hydrolysis :

Exposure to acidic environments (e.g., sulfuric acid in HPTLC analysis) cleaves the glycosidic linkages, yielding sarsasapogenin (aglycone) and oligosaccharide residues . This reaction is critical for structural elucidation during analytical workflows. -

Enzymatic Hydrolysis :

Enzymes such as β-glucosidase selectively hydrolyze terminal glucose units, altering bioavailability and bioactivity .

Thermal and Solvent Stability

Shatavarin-IV demonstrates stability under specific extraction and processing conditions:

-

Thermal Resilience :

Methanol extraction at 60°C for 60 minutes does not degrade the compound, as confirmed by HPTLC quantification . -

Solvent Compatibility :

Stable in methanol, ethyl acetate, and chloroform-methanol mixtures during column chromatography . Degradation occurs in strongly polar solvents like water without stabilizers.

| Condition | Stability Outcome | Source |

|---|---|---|

| 60°C for 1 hour (methanol) | No degradation | |

| Chloroform:methanol (65:35) | Retains structural integrity | |

| Aqueous solutions (pH < 5) | Partial hydrolysis over 24 hours |

Oxidative and Photolytic Behavior

Limited data exist on oxidative pathways, but its steroidal structure suggests susceptibility to radical-mediated oxidation. Photolytic studies are absent, though saponins generally degrade under prolonged UV exposure.

Analytical Derivatization Reactions

Shatavarin-IV reacts with vanillin-sulfuric acid reagent to form colored derivatives for HPTLC visualization . This reaction is specific to steroidal saponins and aids in quantification:

textReaction: Shatavarin-IV + vanillin/H<sub>2</sub>SO<sub>4</sub> → Purple chromogen Detection: λ = 640 nm, LOD = 24 ng[6]

Key Structural and Reactivity Insights

Aplicaciones Científicas De Investigación

Pharmacological Properties

Shatavarin IV is recognized for its multifaceted biological activities, including:

- Antioxidant Activity : this compound exhibits strong antioxidant properties, which help in reducing oxidative stress and protecting cells from damage caused by free radicals. Studies have shown that it can significantly attenuate oxidative stress markers in model organisms like Caenorhabditis elegans .

- Anti-Cancer Effects : Research indicates that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including gastric adenocarcinoma (AGS) cells. It has been shown to arrest the cell cycle at the G0/G1 phase and modulate epithelial-to-mesenchymal transition markers, potentially offering a therapeutic avenue for gastric cancer, especially in patients with co-morbid diabetes .

- Immunomodulatory Effects : this compound has demonstrated immunomodulatory activity, enhancing the immune response against T-dependent antigens in immunocompromised animal models .

- Neuroprotective Effects : It has been reported to alleviate symptoms associated with Parkinson's disease by reducing alpha-synuclein aggregation and enhancing dopamine levels, thereby promoting longevity in C. elegans models .

Quantitative Analysis

Quantifying the concentration of this compound is crucial for understanding its pharmacological potential. Various analytical methods have been developed:

| Method | Detection Limit | Recovery Rate | Reference |

|---|---|---|---|

| HPTLC | 72 ng | 74.5 - 105% | |

| HPLC/MS/MS | Not specified | Not specified | |

| LC-MS/MS | 0.04 - 0.10 µg/kg | 70.9 - 95.6% |

These methods demonstrate high sensitivity and specificity for detecting this compound in various biological samples.

Case Study 1: Anti-Cancer Efficacy

In a study investigating the effects of this compound on AGS cells under hyperglycemic conditions, it was found that the compound significantly inhibited cell proliferation with an IC50 value of 2.463 µM. The study highlighted its ability to induce apoptosis and inhibit migration and invasion of cancer cells, suggesting its potential as a therapeutic agent for gastric cancer patients with diabetes .

Case Study 2: Neuroprotective Effects

Another study explored the impact of this compound on aging and Parkinsonism using C. elegans. The results indicated that the compound not only extended lifespan but also reduced neurodegenerative symptoms associated with Parkinson's disease by modulating oxidative stress pathways .

Case Study 3: HIV-1 Inhibition

Research demonstrated that extracts containing this compound exhibited significant inhibitory effects against HIV-1 replication while also protecting against mitochondrial dysfunction caused by the virus. This suggests a dual role in antiviral activity and cellular protection .

Mecanismo De Acción

Shatavarin IV exerts its effects through various molecular targets and pathways. It has been shown to interact with cell surface receptors, leading to the activation of signaling pathways such as the PI3K/AKT pathway. This activation results in the modulation of cellular processes like apoptosis, proliferation, and immune responses .

Comparación Con Compuestos Similares

Similar Compounds

Asparanin A: Another steroidal saponin with similar pharmacological activities.

Shatavarin IV: Known for its immunomodulatory and anti-inflammatory properties.

Shatavarin V: Exhibits similar glycosylation patterns and biological activities

Uniqueness

This compound is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological profile. Its ability to modulate multiple signaling pathways and its high antioxidant activity make it a valuable compound for various therapeutic applications .

Actividad Biológica

Shatavarin IV (SIV), a steroidal saponin derived from the roots of Asparagus racemosus, has garnered significant interest due to its diverse biological activities. This article explores the various pharmacological effects of this compound, focusing on its anticancer, neuroprotective, and antiviral properties, supported by recent research findings and data.

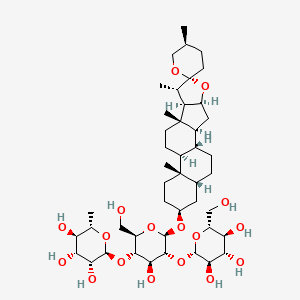

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes two glucose and one rhamnose molecule. This structural composition is crucial for its biological activity, particularly its interaction with cellular pathways and its ability to modulate various physiological responses .

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of this compound.

- In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon adenocarcinoma), and A-498 (kidney carcinoma). The MTT assay demonstrated that this compound effectively inhibits cell proliferation in these lines .

- In Vivo Studies : In animal models, specifically using Ehrlich ascites carcinoma (EAC) tumor-bearing mice, oral administration of this compound resulted in a marked reduction in tumor volume and viable cell counts. Doses of 250 mg/kg and 500 mg/kg were associated with a significant decrease in body weight gain and restoration of hematological parameters towards normal levels .

Summary of Anticancer Effects

| Study Type | Cell Lines/Models | Key Findings |

|---|---|---|

| In Vitro | MCF-7, HT-29, A-498 | Significant cytotoxicity observed |

| In Vivo | EAC tumor-bearing mice | Reduced tumor volume and viable cell count |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects, particularly in the context of Parkinson's disease (PD).

- Mechanism of Action : In a study utilizing Caenorhabditis elegans as a model organism for aging and PD, this compound was shown to alleviate oxidative stress by reducing intracellular reactive oxygen species (ROS) levels. It also upregulated stress-responsive genes such as sod-1, sod-2, gst-4, and pink-1, indicating its potential role in enhancing cellular antioxidant defenses .

- Clinical Relevance : The findings suggest that this compound can mitigate alpha-synuclein aggregation—a hallmark of PD—thereby improving neuronal health and longevity .

Summary of Neuroprotective Effects

| Model Organism | Key Findings |

|---|---|

| C. elegans | Reduced oxidative stress; improved longevity; decreased alpha-synuclein aggregation |

Antiviral Activity

Recent studies have also explored the antiviral properties of this compound against HIV-1.

- Inhibition Mechanism : The compound demonstrated dose-dependent inhibition of HIV-1 replication in TZM-bl cells. Mechanistic studies revealed that this compound interacts with key enzymes involved in HIV replication, such as Reverse Transcriptase and Protease. This interaction suggests a potential pathway for therapeutic intervention against HIV .

- Mitochondrial Protection : Additionally, this compound was found to protect mitochondrial function during HIV infection by mitigating oxidative stress and calcium overload—common complications associated with viral infections .

Summary of Antiviral Effects

| Study Type | Key Findings |

|---|---|

| In Vitro | Dose-dependent inhibition of HIV replication |

| Mitochondrial Studies | Protection against ROS-induced mitochondrial dysfunction |

Propiedades

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-41-36(53)34(51)32(49)28(16-46)58-41)37(54)38(29(17-47)59-42)60-40-35(52)33(50)31(48)21(3)56-40/h19-42,46-54H,6-18H2,1-5H3/t19-,20-,21-,22+,23-,24+,25-,26-,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUDKRWNGQAFLF-PJFZGHSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317487 | |

| Record name | Shatavarin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84633-34-1 | |

| Record name | Shatavarin IV | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84633-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asparanin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084633341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Shatavarin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPARANIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z905922Y1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.